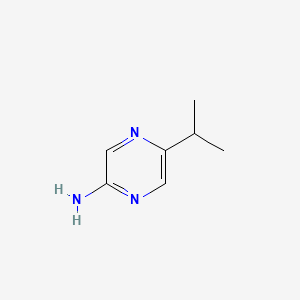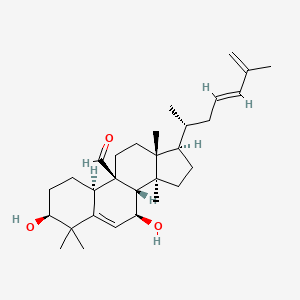
Kuguacin J
Vue d'ensemble
Description
Kuguacin J is a triterpenoid compound isolated from the plant Momordica charantia, commonly known as bitter melon. This plant is widely cultivated in tropical and subtropical regions and has been used in traditional medicine for various ailments. This compound has garnered attention due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities .
Mécanisme D'action
Target of Action
Kuguacin J, a triterpenoid isolated from Momordica charantia, has been identified to target multiple cellular components. One of its primary targets is the P-glycoprotein (P-gp) , an ATP-binding cassette (ABC) drug transporter . This protein plays a crucial role in the efflux of drugs and toxins from cells, contributing to drug resistance in cancer cells .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It acts as a modulator of P-gp , reversing the drug resistance phenotype in cancer cells . This modulation enhances the intracellular accumulation of chemotherapeutic drugs, thereby increasing their efficacy .
Biochemical Pathways
This compound affects several biochemical pathways, leading to its diverse pharmacological effects. One of the key pathways influenced by this compound is the apoptotic pathway . This compound treatment induces apoptosis, a form of programmed cell death, which is crucial for the inhibition of cancer cell proliferation .
Pharmacokinetics
Its ability to modulate p-gp suggests that it may influence drug absorption and distribution by altering the activity of this transporter
Result of Action
The molecular and cellular effects of this compound’s action are profound. It induces cell cycle arrest and apoptosis in cancer cells . Moreover, this compound treatment reduces the protein level of survivin, a protein that inhibits apoptosis and promotes cell proliferation . These effects contribute to its potential as a potent chemotherapeutic agent .
Analyse Biochimique
Biochemical Properties
Kuguacin J has been reported to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been described as a modulator of P-glycoprotein (P-gp), an ABC drug transporter . This interaction with P-gp suggests that this compound could have a role in modulating drug resistance in certain types of cells .
Cellular Effects
This compound has shown to have profound effects on various types of cells and cellular processes . For instance, it has been studied for its effects on drug-resistant human ovarian cancer cells, where it showed an excellent anti-invasive effect . By reversing the drug resistance phenotype, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound has been found to inhibit the transport function of P-gp by interacting with the substrate-binding site of P-gp .
Metabolic Pathways
This compound is known to occur due to abnormalities in glucose metabolic pathways, primarily due to the inactivity or excessive action of diabetic enzymes
Méthodes De Préparation
Kuguacin J is typically isolated from the leaves, vines, fruits, and roots of Momordica charantia. The extraction process often involves the use of organic solvents such as methanol or ethanol. The plant material is first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Kuguacin J undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
Chemistry: Kuguacin J serves as a valuable compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: It has shown significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: this compound exhibits promising anticancer activity by inducing apoptosis in cancer cells. It also has potential antiviral properties, making it a candidate for developing new antiviral drugs.
Industry: The compound’s bioactive properties make it a potential ingredient in nutraceuticals and functional foods
Comparaison Avec Des Composés Similaires
Kuguacin J is part of a larger group of triterpenoids known as cucurbitacins, which are derived from the triterpene hydrocarbon cucurbitane. Similar compounds include Kuguacin A, Kuguacin B, and Kuguacin C, among others. While these compounds share a common structural framework, this compound is unique due to its specific molecular structure and distinct biological activities. For instance, this compound has shown more potent anticancer activity compared to other Kuguacins .
Conclusion
This compound is a promising triterpenoid compound with diverse pharmacological properties. Its potential applications in medicine, biology, and industry make it a valuable subject for further research. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for developing new therapeutic agents and functional products.
Propriétés
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-14-29(7)26-24(32)17-23-22(11-12-25(33)27(23,4)5)30(26,18-31)16-15-28(21,29)6/h8-9,17-18,20-22,24-26,32-33H,1,10-16H2,2-7H3/b9-8+/t20-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZXELQQTJCVII-KPBOVSLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of cancer cells have shown sensitivity to Kuguacin J in in vitro studies?
A1: this compound has demonstrated efficacy against various cancer cell lines in laboratory settings, including: * Drug-resistant human ovarian cancer cells: this compound has been shown to modulate paclitaxel sensitivity in drug-resistant human ovarian cancer cells [, ].* Androgen-independent human prostate cancer cells (PC3): Studies indicate this compound influences the progression of PC3 cells [].* Breast cancer cells (MCF-7 and MDA-MB-231): Research suggests that this compound, alone or in combination with cisplatin, can induce cell death and increase caspase-3 activity in these cell lines [, ]. * Androgen-dependent human prostate cancer cells: Research suggests this compound can induce G1 arrest and apoptosis in these cells [].
Q2: How does this compound exert its anticancer effects?
A2: While the precise mechanisms are still under investigation, research suggests that this compound may act through multiple pathways:
- Modulation of P-glycoprotein (ABCB1): this compound has been shown to inhibit P-glycoprotein, a transmembrane protein often overexpressed in drug-resistant cancer cells. By inhibiting P-glycoprotein, this compound may help overcome multidrug resistance [].
- Induction of apoptosis: this compound has been observed to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. This is supported by findings of increased caspase-3 activity, a marker of apoptosis, in treated cells [, ].
- Cell cycle arrest: Research indicates this compound can induce G1 cell cycle arrest in androgen-dependent human prostate cancer cells, halting their progression [].
Q3: What is the source of this compound?
A3: this compound is a natural product primarily isolated from the leaves of Momordica charantia [, , , , , ]. This plant, also known as bitter melon, is a tropical and subtropical vine widely cultivated for its edible fruit, which is commonly used in Asian cuisine and traditional medicine.
Q4: Have there been any studies on the combination of this compound with existing chemotherapeutic agents?
A4: Yes, a study explored the combined effect of this compound with cisplatin, a widely used chemotherapy drug, on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the combination therapy enhanced cell death compared to either drug alone [, ]. This suggests a potential synergistic effect that warrants further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


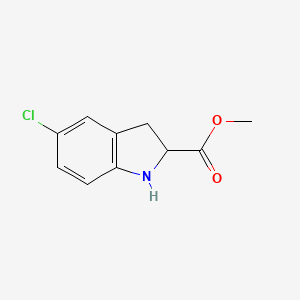
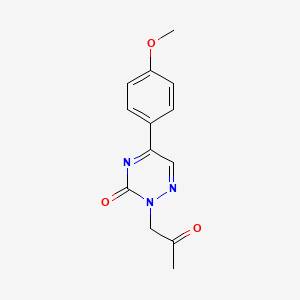
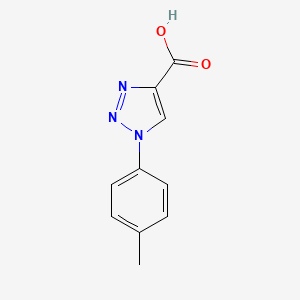
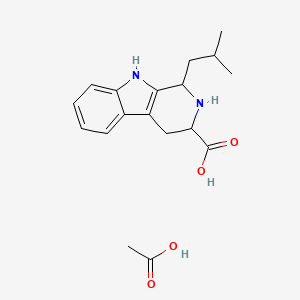
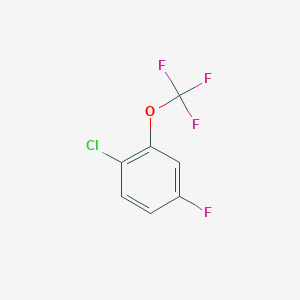
![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)
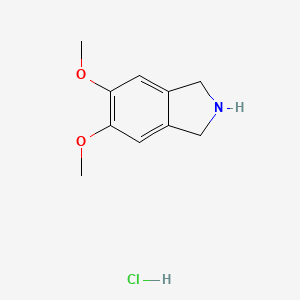
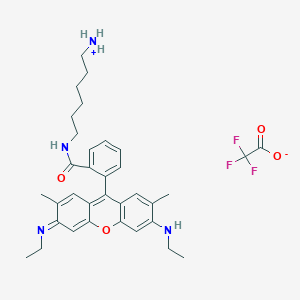
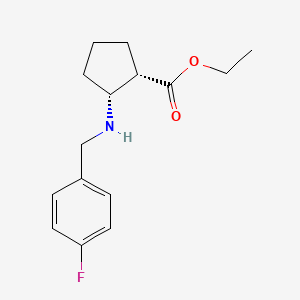
![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)
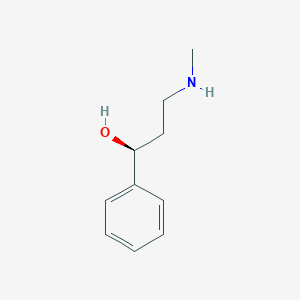
![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)
